10-Methoxy-1,6-dimethylergoline-8beta-methanol 10-Methoxy-1,6-dimethylergoline-8beta-methanol
Brand Name: Vulcanchem
CAS No.: 35155-28-3
VCID: VC20853849
InChI: InChI=1S/C18H24N2O2/c1-19-10-13-7-16-18(22-3,8-12(11-21)9-20(16)2)14-5-4-6-15(19)17(13)14/h4-6,10,12,16,21H,7-9,11H2,1-3H3/t12-,16-,18+/m1/s1
SMILES: CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol

10-Methoxy-1,6-dimethylergoline-8beta-methanol

CAS No.: 35155-28-3

Cat. No.: VC20853849

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

10-Methoxy-1,6-dimethylergoline-8beta-methanol - 35155-28-3

Specification

CAS No. 35155-28-3
Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
IUPAC Name [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol
Standard InChI InChI=1S/C18H24N2O2/c1-19-10-13-7-16-18(22-3,8-12(11-21)9-20(16)2)14-5-4-6-15(19)17(13)14/h4-6,10,12,16,21H,7-9,11H2,1-3H3/t12-,16-,18+/m1/s1
Standard InChI Key LVXVIPZBNJSUKL-NJAPINKUSA-N
Isomeric SMILES CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)CO
SMILES CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO
Canonical SMILES CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator